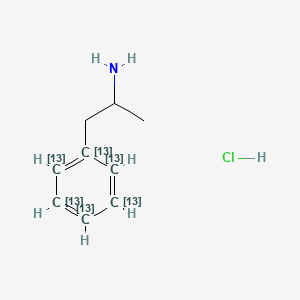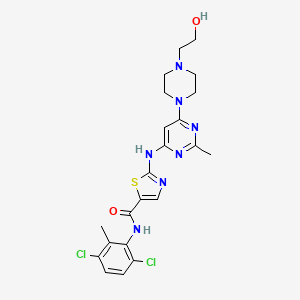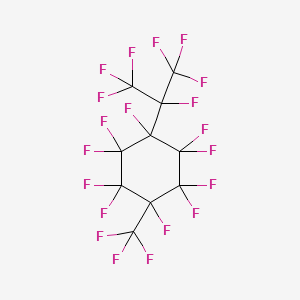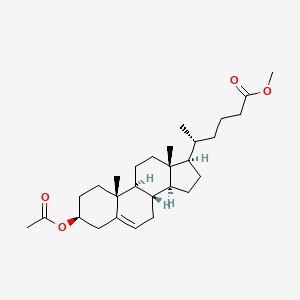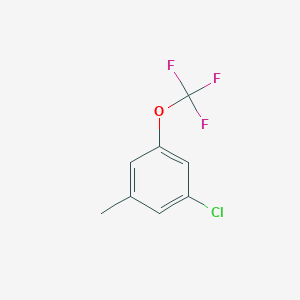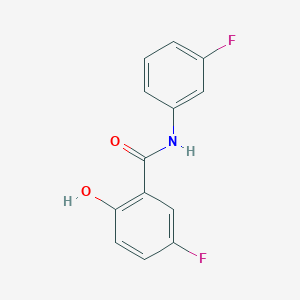
Benzamide, 5-fluoro-N-(3-fluorophenyl)-2-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 5-fluoro-N-(3-fluorophenyl)-2-hydroxy- is a fluorinated benzamide derivative This compound is of interest due to its unique chemical structure, which includes two fluorine atoms and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 5-fluoro-N-(3-fluorophenyl)-2-hydroxy- typically involves the reaction of 5-fluoro-2-hydroxybenzoic acid with 3-fluoroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone derivative.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) under basic conditions.
Major Products Formed:
Oxidation: Formation of ketone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Benzamide, 5-fluoro-N-(3-fluorophenyl)-2-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Benzamide, 5-fluoro-N-(3-fluorophenyl)-2-hydroxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, the presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
- Benzamide, N-(4-fluorophenyl)-3-bromo-
- Benzamide, 2-bromo-
- N-(2,4-Difluorophenyl)-2-fluorobenzamide
Comparison: Benzamide, 5-fluoro-N-(3-fluorophenyl)-2-hydroxy- is unique due to the presence of both fluorine atoms and a hydroxyl group. This combination imparts distinct chemical properties, such as increased polarity and potential for hydrogen bonding. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H9F2NO2 |
|---|---|
Molecular Weight |
249.21 g/mol |
IUPAC Name |
5-fluoro-N-(3-fluorophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H9F2NO2/c14-8-2-1-3-10(6-8)16-13(18)11-7-9(15)4-5-12(11)17/h1-7,17H,(H,16,18) |
InChI Key |
HJKXHIKCUUPGEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=C(C=CC(=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methanesulfonyl-2-azaspiro[3.3]heptane](/img/structure/B13422653.png)
![(6S)-6-[[tert-Butyldimethylsilyloxy]-1,3,4,5,6,7-hexahydro-1-[(E)-[(1R,3aS,7aR)-octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-4H-inden-4-ylidene]methyl]benzo[c]thiophene 2,2-Dioxide](/img/structure/B13422661.png)

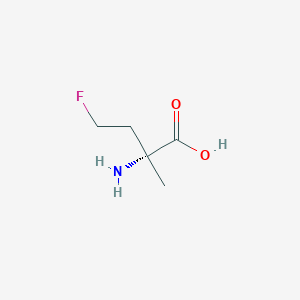
![(4-Benzhydrylpiperazin-1-yl)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B13422673.png)
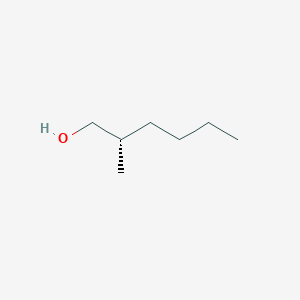
![2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13422681.png)

